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Compound of Interest

Compound Name: D-{Met-Met}

Cat. No.: B3298246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the

identity of synthetic D-methionyl-D-methionine (D-{Met-Met}). It offers detailed experimental

protocols and supporting data to aid in the rigorous characterization of this and similar synthetic

dipeptides.

Introduction
The precise identification of synthetic peptides is a critical step in research and drug

development to ensure the correct molecule is being studied and to rule out the presence of

impurities, including diastereomers. For a dipeptide composed of D-amino acids like D-{Met-
Met}, it is crucial to confirm both the correct sequence and the stereochemistry of the

constituent amino acids. This guide focuses on three primary analytical techniques for this

purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and

Chiral High-Performance Liquid Chromatography (Chiral HPLC). As a primary comparator, the

L-enantiomer, L-methionyl-L-methionine (L-{Met-Met}), will be used to highlight the specificity of

these methods.

Data Presentation: Comparative Analysis
The following tables summarize the expected and illustrative quantitative data for the analysis

of D-{Met-Met} compared to its L-L enantiomer.
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Table 1: Mass Spectrometry Data

Analyte
Theoretical
Monoisotopic Mass
(Da)

Expected [M+H]⁺
(m/z)

Key Predicted
Fragment Ions
(m/z)

D-{Met-Met} 280.0912 281.0985 b₁: 132.04, y₁: 150.06

L-{Met-Met} 280.0912 281.0985 b₁: 132.04, y₁: 150.06

Note: Standard mass spectrometry does not differentiate between stereoisomers as they have

identical masses and fragmentation patterns.[1][2]

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

D-{Met-Met} (Predicted) L-{Met-Met} (Predicted)

¹H NMR

α-CH (N-terminal) ~4.0 ppm ~4.0 ppm

α-CH (C-terminal) ~3.8 ppm ~3.8 ppm

β-CH₂ ~2.2 ppm ~2.2 ppm

γ-CH₂ ~2.6 ppm ~2.6 ppm

S-CH₃ ~2.1 ppm ~2.1 ppm

¹³C NMR

C=O (amide) ~175 ppm ~175 ppm

C=O (carboxyl) ~172 ppm ~172 ppm

α-C (N-terminal) ~53 ppm ~53 ppm

α-C (C-terminal) ~51 ppm ~51 ppm

β-C ~31 ppm ~31 ppm

γ-C ~30 ppm ~30 ppm

S-CH₃ ~15 ppm ~15 ppm
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Note: In a standard achiral solvent, the NMR spectra of enantiomers are identical.[3][4] Chiral

resolving agents would be required to observe differences in chemical shifts.

Table 3: Chiral HPLC Retention Times (Illustrative)

Analyte
Retention Time (min) -
Method A

Retention Time (min) -
Method B

D-{Met-Met} 12.5 15.2

L-{Met-Met} 10.8 18.6

Note: Retention times are highly method-dependent. The key takeaway is the ability of chiral

chromatography to separate the enantiomers, which would otherwise co-elute on a standard

reversed-phase column.[5][6]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Mass Spectrometry for Molecular Weight and Sequence
Confirmation
Objective: To confirm the molecular weight and amino acid sequence of the synthetic dipeptide.

Methodology:

Sample Preparation: Dissolve the synthetic D-{Met-Met} in a suitable solvent, such as a

mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1

mg/mL.

Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass

spectrometer.

MS1 Analysis:

Infuse the sample solution into the ESI source.
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Acquire the full scan mass spectrum in positive ion mode over a mass-to-charge (m/z)

range of 100-500.

Confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z.

MS/MS Analysis (Tandem MS):

Select the [M+H]⁺ ion for collision-induced dissociation (CID).

Apply a collision energy sufficient to induce fragmentation of the peptide bond.

Acquire the product ion spectrum and identify the characteristic b- and y-type fragment

ions to confirm the Met-Met sequence.[1][2]

NMR Spectroscopy for Structural Elucidation
Objective: To confirm the covalent structure of the dipeptide through the analysis of its nuclear

magnetic resonance signals.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the synthetic D-{Met-Met} in 0.5 mL

of a deuterated solvent, such as deuterium oxide (D₂O).

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

¹H NMR Spectroscopy:

Acquire a one-dimensional proton NMR spectrum.

Integrate the signals to determine the relative number of protons for each resonance.

Analyze the chemical shifts and coupling patterns to assign the protons to the molecular

structure.

¹³C NMR Spectroscopy:

Acquire a one-dimensional carbon NMR spectrum (proton-decoupled).
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Assign the carbon resonances based on their chemical shifts.

2D NMR Spectroscopy (COSY, HSQC):

Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks.

Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate

directly bonded protons and carbons, aiding in unambiguous assignments.[7]

Chiral HPLC for Stereochemical Purity
Objective: To confirm the enantiomeric purity of D-{Met-Met} and differentiate it from its L-L

enantiomer.

Methodology:

Sample Preparation: Prepare a solution of synthetic D-{Met-Met} at a concentration of 1

mg/mL in the mobile phase. Prepare a corresponding solution of L-{Met-Met} and a 1:1

mixture of both enantiomers to verify separation.

Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase

(CSP) column. A common choice for amino acid and small peptide enantiomers is a

macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based).[8]

Chromatographic Conditions (Illustrative Method A):

Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.[8]

Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g.,

80:20:0.1:0.1 v/v/v/v). The exact composition may need to be optimized.[6]

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Injection Volume: 10 µL.

Analysis:
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Inject the D-{Met-Met} sample and record the chromatogram.

Inject the L-{Met-Met} sample and the D/L mixture to confirm the retention times of each

enantiomer and demonstrate baseline separation.[5]

The purity of the D-{Met-Met} sample is determined by the percentage of the peak area

corresponding to the D-{Met-Met} enantiomer relative to the total peak area.
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Caption: Workflow for the comprehensive identification of synthetic D-{Met-Met}.
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Caption: Analytical differentiation of methionyl-methionine stereoisomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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